N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride
Description
Historical Context of Piperazine-Acetamide Derivatives in Drug Discovery
Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, with early applications in antipsychotic and antihistamine therapies. The introduction of acetamide-functionalized piperazines, such as this compound, emerged in the 2000s as researchers sought to optimize pharmacokinetic properties through steric hindrance and targeted reactivity. The tert-butyl group, a common pharmacophore in protease inhibitors, enhances metabolic stability by reducing oxidative degradation, while the chloroacetyl moiety enables selective nucleophilic substitutions for further derivatization.
The compound’s first synthesis was documented in 2007, coinciding with advances in fragment-based drug design. Early studies focused on its role as a bifunctional building block, leveraging the piperazine ring’s conformational flexibility to bridge aromatic and aliphatic domains in lead compounds. This period also saw the rise of parallel synthesis techniques, which facilitated rapid exploration of piperazine-acetamide libraries for kinase and GPCR targets.
Significance in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound is prized for its dual functionality. The chloroacetyl group ($$ \text{ClCH}_2\text{CO}- $$) serves as an electrophilic “handle” for covalent inhibitor development, enabling irreversible binding to cysteine residues in enzymes such as Bruton’s tyrosine kinase (BTK). Simultaneously, the tert-butyl acetamide moiety imparts favorable logP values (calculated as 2.1), enhancing blood-brain barrier permeability for central nervous system applications.
Recent work has exploited its reactivity in multicomponent reactions. For example, under basic conditions, the chloroacetyl group undergoes nucleophilic displacement with thiols or amines to generate sulfhydryl- or amino-linked conjugates. This adaptability is exemplified in the synthesis of thieno[2,3-b]pyridine hybrids, where the compound acts as a linchpin to merge heterocyclic scaffolds with bioactive aromatic systems. Such strategies are critical for addressing drug resistance in oncology and infectious diseases.
Positioning Within the Broader Class of Substituted Piperazines
Substituted piperazines are classified by their nitrogen substituents, which dictate target selectivity and pharmacokinetic behavior. This compound occupies a niche between simple alkylpiperazines (e.g., 1-benzylpiperazine) and complex arylpiperazines (e.g., sunifiram). Key structural comparisons include:
The tert-butyl group confers greater steric bulk than benzyl or methyl substituents, reducing off-target interactions in polypharmacological assays. Additionally, the chloroacetyl group’s reactivity distinguishes it from inert carboxamide derivatives, enabling precise late-stage functionalization.
Research Evolution Timeline and Key Milestones
- 2007 : Initial synthesis and characterization of this compound, with PubChem entry creation.
- 2015–2020 : Exploration in covalent inhibitor design, particularly for kinases and deubiquitinases, leveraging chloroacetyl’s electrophilicity.
- 2024 : Publication of advanced synthetic methodologies in ACS Omega, demonstrating its utility in constructing thieno[2,3-b]pyridine hybrids via sodium ethoxide-mediated cyclization.
- 2025 : Structural optimization studies using cryo-EM and molecular dynamics to validate binding poses in BTK-inhibitor complexes.
Properties
IUPAC Name |
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O2.ClH/c1-12(2,3)14-10(17)9-15-4-6-16(7-5-15)11(18)8-13;/h4-9H2,1-3H3,(H,14,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRBAXBHMKOMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Research indicates that N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride exhibits significant biological activities:
- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures show promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Investigations into related compounds suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .
- E3 Ligase Ligands : The compound has been explored as a ligand for E3 ligases in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to target specific proteins for degradation .
Case Studies
Several case studies illustrate the applications of this compound:
-
Antimicrobial Screening : In vitro studies have shown that derivatives of this compound exhibit varying degrees of activity against bacterial strains, with some achieving MIC values comparable to standard antibiotics .
Compound Bacterial Strain MIC (µg/mL) A S. aureus 7.1 B E. coli 10.5 C P. aeruginosa 12.0 - Anticancer Activity : A study on related piperazine derivatives revealed their ability to inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
- Mechanistic Studies : Research into the mechanism of action has shown that these compounds may induce apoptosis through mitochondrial pathways, making them candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Anticancer Activity : Derivatives like 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride (C₁₄H₁₈Cl₂FN₃O₂) exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) due to fluorophenyl and chloroacetyl groups enhancing DNA intercalation .
- Analgesic Potential: The carbazole-containing analogue (C₂₉H₃₈N₄O₂) blocks T-type calcium channels, reducing neuropathic pain in rodent models .
- Solubility and Stability: The hydrochloride salt form (e.g., the parent compound) improves aqueous solubility compared to non-salt derivatives like the thiazol-2-yl variant (C₁₀H₁₄ClN₅O₂S) .
Research Findings and Implications
Calcium Channel Modulation: The carbazole-piperazine analogue demonstrated 70% inhibition of Cav3.2 T-type calcium channels at 10 μM, outperforming non-carbazole derivatives .
Antimicrobial Activity : Fluorophenyl derivatives showed MIC values of 8–16 μg/mL against Staphylococcus aureus, attributed to the electron-withdrawing fluorine enhancing membrane disruption .
Toxicity Profile : The parent compound’s tert-butyl group reduces acute toxicity (LD₅₀ > 500 mg/kg in mice) compared to thiazol-2-yl derivatives (LD₅₀ ~ 250 mg/kg) .
Biological Activity
N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{18}ClN_{3}O
- Molecular Weight : 273.75 g/mol
- CAS Number : 190001-40-2
The presence of the chloroacetyl group and the piperazine ring contributes to its unique biological properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that derivatives containing piperazine rings can inhibit cancer cell proliferation. A notable study demonstrated that related compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 |
| Compound B | A-431 (Skin Carcinoma) | 1.98 ± 1.22 |
These results indicate a promising avenue for further exploration of this compound as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuropharmacological effects, particularly in models of anxiety and depression. The piperazine moiety is known for its interaction with neurotransmitter systems, which may contribute to anxiolytic effects .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A systematic approach was employed to synthesize this compound through the reaction of tert-butyl acetamide with chloroacetyl piperazine under controlled conditions. Characterization was performed using NMR and mass spectrometry to confirm the structure .
- Biological Evaluation : In vitro tests were conducted to assess cytotoxicity against various cancer cell lines, revealing significant activity comparable to established chemotherapeutics .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the recommended strategies for optimizing the synthesis of N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride?
To optimize synthesis, focus on:
- Reagent Selection : Use tert-butyl-protected intermediates to stabilize reactive groups during coupling reactions (e.g., di-tert-butyl dicarbonate for amine protection) .
- Reaction Conditions : Employ anhydrous solvents (e.g., 1,4-dioxane) and controlled temperatures (0°C for exothermic steps, room temperature for overnight stirring) to minimize side reactions .
- Purification : Utilize vacuum drying and precipitation with 1 N HCl to isolate the hydrochloride salt form effectively .
Q. What analytical methods are critical for characterizing this compound’s purity and structure?
Key methods include:
- Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural motifs (e.g., piperazine and chloroacetyl groups) .
- Chromatography : Reverse-phase HPLC with UV detection (≥98% purity threshold) to assess impurities .
- InChI/SMILES Validation : Cross-reference computed descriptors (e.g., InChIKey
GVYSRNUIFWZDDX-UHFFFAOYSA-N) with experimental data for structural accuracy .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Q. What methodologies are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Test against acetyltransferase or kinase targets using fluorescence-based activity assays .
- Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H or ¹⁴C isotopes) to quantify intracellular accumulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core Modifications : Synthesize analogs with substitutions on the piperazine ring (e.g., methyl, phenyl groups) to assess steric and electronic effects .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., chloroacetyl group’s role in covalent inhibition) .
Q. What challenges arise in designing in vivo studies for this compound?
- Bioavailability : Address poor solubility via salt formation (e.g., hydrochloride) or nanoparticle formulations .
- Metabolic Stability : Use liver microsome assays to predict cytochrome P450-mediated degradation .
- Toxicity Screening : Conduct acute toxicity tests in rodent models, monitoring hepatic and renal biomarkers .
Q. How should contradictory data on biological efficacy be resolved?
Q. What computational approaches are effective for predicting off-target interactions?
- Molecular Dynamics Simulations : Model compound-protein interactions over 100-ns trajectories to assess binding stability .
- QSAR Modeling : Train algorithms on datasets of structurally related piperazine derivatives to predict ADMET properties .
Q. How can impurity profiles be characterized and mitigated during scale-up?
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring during synthesis to control critical quality attributes .
Notes
- Methodological Focus : Emphasized experimental design, reproducibility, and advanced analytical techniques.
- Advanced Topics : Included SAR, in vivo challenges, and computational modeling to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
